molecular formula C21H18N4OS B12344763 (5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B12344763
M. Wt: 374.5 g/mol
InChI Key: RISRMNMSSVGUCC-PDGQHHTCSA-N
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Description

(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-ethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization in the presence of a base to yield the final thiazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to achieve the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

Medicinally, this compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its interactions with cellular pathways and molecular targets are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group, for example, can affect the compound’s lipophilicity and, consequently, its bioavailability and efficacy.

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4OS/c1-2-14-8-10-15(11-9-14)19-16(12-18-20(26)23-21(22)27-18)13-25(24-19)17-6-4-3-5-7-17/h3-13H,2H2,1H3,(H2,22,23,26)/b18-12-

InChI Key

RISRMNMSSVGUCC-PDGQHHTCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=N)S3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=N)S3)C4=CC=CC=C4

Origin of Product

United States

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